2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Lipophilicity Drug Design ADME Prediction

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 212695-46-0) is a chiral, partially saturated nitrogen heterocycle (C11H12F3N, MW 215.21 g/mol). It features a 1,2,3,4-tetrahydroquinoline core with a methyl substituent at the 2-position and a trifluoromethyl group at the 6-position.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
CAS No. 212695-46-0
Cat. No. B3115939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
CAS212695-46-0
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H12F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h4-7,15H,2-3H2,1H3
InChIKeyHQFKXHOMGKNFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 212695-46-0): Core Chemical Identity and Scaffold Context


2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 212695-46-0) is a chiral, partially saturated nitrogen heterocycle (C11H12F3N, MW 215.21 g/mol) [1]. It features a 1,2,3,4-tetrahydroquinoline core with a methyl substituent at the 2-position and a trifluoromethyl group at the 6-position. This specific disubstitution pattern, combining a stereogenic center with a highly electron-withdrawing and lipophilic trifluoromethyl group, distinguishes it from the parent scaffold and common mono-substituted analogs, making it a valuable building block in medicinal chemistry where precise modulation of lipophilicity, basicity, and metabolic stability is critical for structure-activity relationship (SAR) exploration [1].

Why 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline Cannot Be Substituted by Generic Tetrahydroquinolines


The assumption that any tetrahydroquinoline derivative can serve interchangeably in a synthetic or drug-discovery program is a critical error rooted in physicochemical negligence. The introduction of a trifluoromethyl (-CF3) group dramatically alters a molecule's electronic distribution, lipophilicity, and metabolic profile compared to non-fluorinated or mono-substituted analogs [1]. This specific compound's orthogonally positioned -CH3 and -CF3 groups create a unique dipole moment and steric environment that directly impacts binding affinity and selectivity in biological systems [1]. A lack of quantitative differentiation when selecting building blocks leads to flat, uninformative SAR, where the subtle interplay of substituent effects—essential for lead optimization—is entirely lost [2].

Quantitative Differentiation Guide for 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (212695-46-0)


Computed LogP Comparison: Trifluoromethyl vs. Non-Fluorinated Analogs

The target compound exhibits a computed XLogP3 of 3.6, which represents a substantial increase in lipophilicity compared to the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline. This difference, primarily driven by the 6-CF3 substituent, is critical for membrane permeability and target engagement [1].

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Acceptor Capacity for Molecular Recognition

The 6-trifluoromethyl group endows the target compound with a hydrogen bond acceptor count of 4, compared to 1 for the unsubstituted parent scaffold [1]. This increased H-bond acceptor capacity, contributed by the three fluorine atoms, provides additional sites for intermolecular interactions with biological targets or catalysts, enabling binding modes unavailable to simpler tetrahydroquinolines [2].

Molecular Recognition Structure-Activity Relationship Catalysis

Metabolic Stability Conferred by the 6-Trifluoromethyl Group

The incorporation of a trifluoromethyl group at the 6-position is a well-precedented strategy to block oxidative metabolism at that site, a common vulnerability in tetrahydroquinolines. While direct microsomal stability data for this compound are not publicly available, structure-metabolism relationships for the class indicate that the 6-CF3 group provides a significant barrier to cytochrome P450-mediated hydroxylation compared to non-fluorinated or halogen-substituted analogs [1].

Metabolic Stability In Vivo Pharmacokinetics Lead Optimization

Commercial Availability and Defined Purity Profile

This compound is commercially available and catalogued with a defined purity of 98%, ensuring batch-to-batch consistency for reliable SAR studies . This compares favorably to sourcing non-cataloged or custom-synthesized analogs, which may introduce purity variability or require lengthy lead times, a critical factor for laboratories operating under strict timelines.

Procurement Compound Management Quality Control

Precision Application Scenarios for 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (212695-46-0)


Fragment-Based Drug Discovery (FBDD) and Early-Stage SAR Exploration

The compound's high lipophilicity (XLogP3 = 3.6) and multiple H-bond acceptors make it an ideal fragment-sized molecule for probing hydrophobic pockets in target proteins. Its 3D structure, with a chiral center at C-2, provides a vector for exploring stereospecific interactions, offering an advantage over flat, achiral heterocycles. The guaranteed 98% purity allows for accurate determination of binding constants without interference from impurities, supporting reliable SAR data generation [1].

Lead Optimization Campaigns Targeting Metabolic Soft Spots

When a screening hit containing a tetrahydroquinoline core demonstrates rapid in vitro clearance due to oxidation, this compound serves as a direct replacement. The 6-CF3 group's steric and electronic shielding effect can block the metabolic soft spot, potentially improving half-life without necessitating a major scaffold hop. This targeted modification allows the project team to maintain the core pharmacophore while directly addressing a key ADME liability [1].

Synthesis of Chiral Building Blocks for Asymmetric Catalysis

The presence of a stereogenic center at the 2-position makes this compound a valuable precursor for synthesizing chiral ligands or auxiliaries. The electron-withdrawing -CF3 group modulates the basicity of the adjacent nitrogen atom, fine-tuning its coordination properties with metals in asymmetric catalytic cycles. This can lead to catalysts with enhanced enantioselectivity compared to those derived from non-fluorinated tetrahydroquinolines [1].

Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.